4', 4'', 4'''-Tribenzoyl-1,3,5-triphenylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-benzoylphenyl)benzene typically involves the reaction of benzoyl chloride with 1,3,5-tris(4-hydroxyphenyl)benzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,3,5-Tris(4-benzoylphenyl)benzene .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-benzoylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, benzyl alcohols, and various substituted derivatives of 1,3,5-Tris(4-benzoylphenyl)benzene .
Scientific Research Applications
1,3,5-Tris(4-benzoylphenyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-benzoylphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-methylphenyl)benzene
- 1,3,5-Tris(4-ethylphenyl)benzene
- 1,3,5-Tris(4-methoxyphenyl)benzene
Uniqueness
1,3,5-Tris(4-benzoylphenyl)benzene is unique due to its specific benzoyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific reactivity patterns .
Properties
CAS No. |
227099-60-7 |
---|---|
Molecular Formula |
C45H30O3 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
[4-[3,5-bis(4-benzoylphenyl)phenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C45H30O3/c46-43(34-10-4-1-5-11-34)37-22-16-31(17-23-37)40-28-41(32-18-24-38(25-19-32)44(47)35-12-6-2-7-13-35)30-42(29-40)33-20-26-39(27-21-33)45(48)36-14-8-3-9-15-36/h1-30H |
InChI Key |
WOOBPQGYVSIZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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